Antiviral Activity: Certain derivatives have shown promising antiviral activity, particularly against the tobacco mosaic virus (TMV). [] This finding highlights their potential for developing novel antiviral agents against plant pathogens.
Neurological Disorders: The scaffold has been explored for its potential in addressing neurological disorders. Notably, a derivative, BMS-986169, exhibits negative allosteric modulation of the glutamate N-methyl-d-aspartate 2B receptor (GluN2B) and shows promise for treating treatment-resistant depression (TRD). []
Pain Management: Research on N-(4-methylbenzyl)piperidine-4-carboxamide derivatives has extended to pain management. The development of spirocyclic derivatives, like ADL5859, showcases their potential as potent, selective, and orally bioavailable delta opioid receptor agonists. ADL5859 holds promise as a clinical candidate for pain treatment. []
Antifungal Activity: Several synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, structurally similar to N-(4-methylbenzyl)piperidine-4-carboxamide, exhibited moderate antifungal activities against phytopathogenic fungi. [] This finding suggests potential applications in agricultural chemistry for developing new fungicides.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7